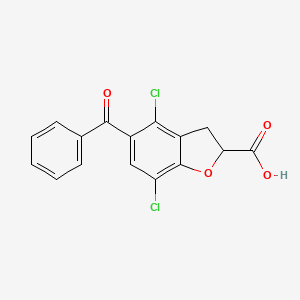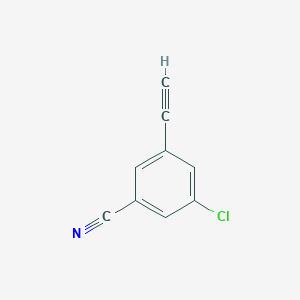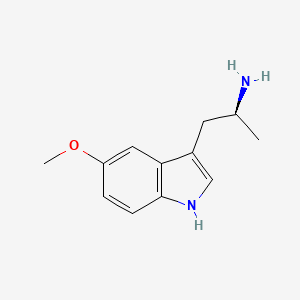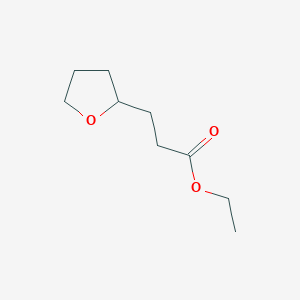
Ethyl tetrahydrofurfurylacetate
Vue d'ensemble
Description
Ethyl tetrahydrofurfurylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its fruity, sweet aroma, making it a valuable component in the perfume and flavoring industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfurylacetate can be synthesized through the reductive etherification of furfural with ethanol in the presence of a catalyst. This process involves the hydrogenation of furfural followed by etherification . The reaction typically employs commercial palladium catalysts supported on activated carbon and is conducted under continuous flow conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process combining hydrogenation and reaction with a strong Bronsted acid catalyst in batch conditions . This method ensures high selectivity and yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl tetrahydrofurfurylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Sodium hydride (NaH) or potassium hydride (KH) are popular choices for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Different alcohols.
Substitution: Ethers and other substituted esters.
Applications De Recherche Scientifique
Ethyl tetrahydrofurfurylacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of ethyl tetrahydrofurfurylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl tetrahydrofurfurylacetate can be compared with other similar compounds, such as:
Tetrahydrofurfuryl acetate: Known for its fruity, ethereal odor.
2-Methyltetrahydrofuran: A bio-based solvent with similar applications.
2,5-Dimethyltetrahydrofuran: Another bio-based solvent used in similar contexts.
Uniqueness: this compound stands out due to its specific combination of properties, including its pleasant aroma, stability, and versatility in various chemical reactions. Its unique structure allows it to be used in a wide range of applications, from fragrances to industrial solvents .
Propriétés
Numéro CAS |
4525-36-4 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
JHFYKGNJFTVPPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C(CN(CC1C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



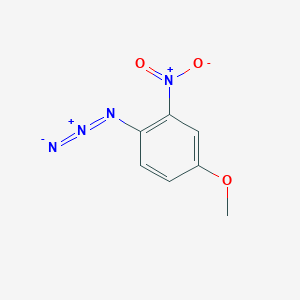

![4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8563017.png)

